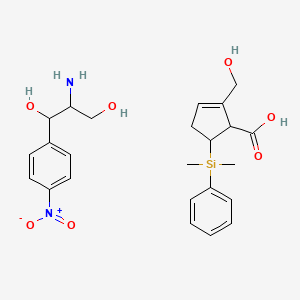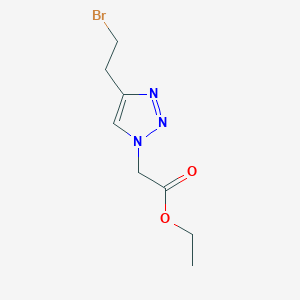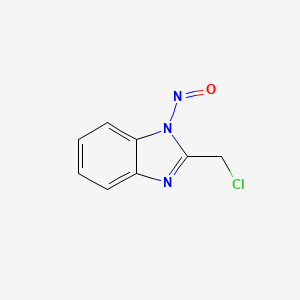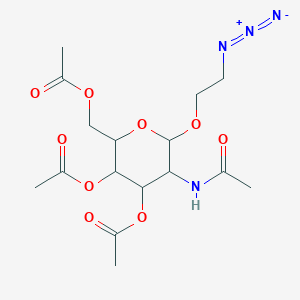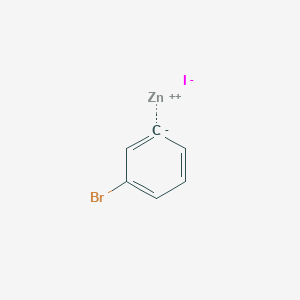
3-Bromophenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromophenylzinc iodide, 0.5M in tetrahydrofuran, packaged under Argon in resealable ChemSeal™ bottles: is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The packaging under argon in resealable ChemSeal™ bottles ensures the compound’s stability and prevents degradation due to moisture or air exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophenylzinc iodide can be synthesized through the reaction of 3-bromoiodobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Bromoiodobenzene+Zinc→3-Bromophenylzinc iodide
Industrial Production Methods: In industrial settings, the production of 3-bromophenylzinc iodide involves large-scale reactors with precise control over temperature and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then packaged under argon in resealable ChemSeal™ bottles to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, typically in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere at moderate temperatures.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of 3-bromophenylzinc iodide.
Reductive Elimination: This step forms the final coupled product, regenerating the catalyst.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromophenylzinc iodide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, 3-bromophenylzinc iodide is used to synthesize biologically active compounds. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the chemical industry, 3-bromophenylzinc iodide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it a versatile reagent for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-bromophenylzinc iodide in cross-coupling reactions involves several key steps:
Oxidative Addition: The metal catalyst (e.g., palladium) inserts into the carbon-halogen bond of 3-bromophenylzinc iodide, forming a metal complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst, forming a new metal-organic complex.
Reductive Elimination: The final step involves the formation of the coupled product and the regeneration of the metal catalyst.
These steps are facilitated by the presence of ligands and appropriate reaction conditions, ensuring high yields and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Bromo-3-fluorophenylzinc iodide
- 4-Biphenylzinc bromide
Uniqueness: 3-Bromophenylzinc iodide is unique due to its specific reactivity and selectivity in cross-coupling reactions. Its bromine substituent provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications. Compared to its analogs, 3-bromophenylzinc iodide offers distinct advantages in terms of reaction conditions and product yields .
Eigenschaften
Molekularformel |
C6H4BrIZn |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
zinc;bromobenzene;iodide |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
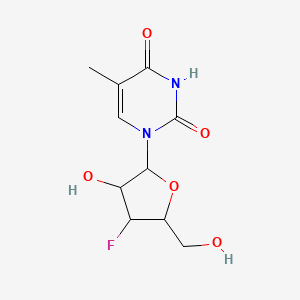
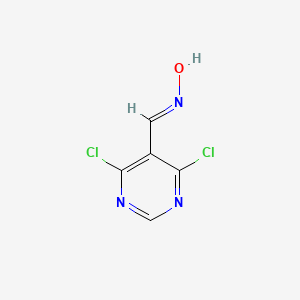
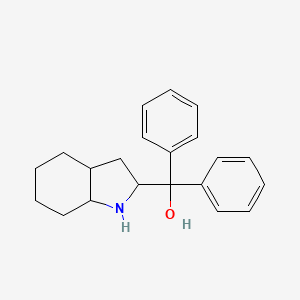

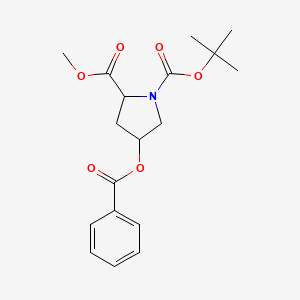

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
